2-Fluoro-4-methoxyphenylacetic acid
Description
Nomenclature and Chemical Classification within Academic Contexts
In academic and chemical literature, 2-Fluoro-4-methoxyphenylacetic acid is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature. The name clearly indicates a phenylacetic acid core, substituted at the second position of the phenyl ring with a fluorine atom and at the fourth position with a methoxy (B1213986) group.
The compound is classified as a substituted aromatic carboxylic acid. The presence of the carboxylic acid group imparts acidic properties, while the fluorinated and methoxylated phenyl ring influences its electronic and lipophilic character. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(2-Fluoro-4-methoxyphenyl)acetic acid |
| CAS Number | 883531-28-0 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| Synonyms | 4-(Carboxymethyl)-3-fluoroanisole; 2-Fluoro-4-methoxybenzeneacetic acid; Benzeneacetic acid, 2-fluoro-4-methoxy- |
Significance in Modern Chemical Research
The significance of this compound in modern chemical research stems primarily from its role as a key intermediate in the synthesis of more complex molecules, particularly those with potential pharmacological activity. The strategic placement of the fluorine atom can significantly influence the properties of a target molecule.
The introduction of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic cleavage. tandfonline.com Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and influence intermolecular interactions. tandfonline.com
While specific research detailing the direct biological activity of this compound is not extensively published, its structural motif is found in compounds investigated for various therapeutic targets. For instance, the related fluorinated phenylacetic acid derivative, 2,4,5-trifluorophenylacetic acid, is a key intermediate in the synthesis of Sitagliptin, a medication used to treat type 2 diabetes. nih.gov This highlights the importance of fluorinated phenylacetic acids as precursors to valuable pharmaceuticals.
A notable application of a closely related structure is in the field of medical imaging. A derivative of the 2-fluoro-4-methoxyphenyl moiety has been utilized in the synthesis of a PET (Positron Emission Tomography) imaging ligand for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a target for several neuropsychiatric disorders. elsevierpure.com This demonstrates the utility of this chemical scaffold in developing diagnostic tools.
Historical Perspectives on Related Fluoroaromatic Carboxylic Acids in Scientific Literature
The exploration of organofluorine compounds in the chemical and life sciences has a rich history. The first synthesis of an organofluorine compound dates back to the 19th century. nih.gov However, it was in the mid-20th century that the unique properties of fluorinated organic molecules began to be systematically exploited in medicinal chemistry. Early work by Fried and others in the 1950s on fluorinated corticosteroids demonstrated that the introduction of fluorine could dramatically enhance biological activity. tandfonline.comacs.org
The development of synthetic methodologies for the selective introduction of fluorine into aromatic rings, such as the Schiemann reaction discovered in 1927, was a crucial enabler for the synthesis of a wide range of fluoroaromatic compounds, including carboxylic acids. nih.gov
The concept of the "pharmacophore," which describes the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity, has been central to drug design. Fluoroaromatic carboxylic acids have become important components in the design of pharmacophores for various drug targets. The carboxylic acid group often serves as a key interaction point with biological receptors, while the fluorinated aromatic ring can modulate properties like lipophilicity and metabolic stability.
Over the last few decades, the number of FDA-approved drugs containing fluorine has steadily increased, with estimates suggesting that around 20% of all pharmaceuticals now contain at least one fluorine atom. acs.orgresearchgate.net This trend underscores the continued importance of fluorinated building blocks, including fluoroaromatic carboxylic acids, in the development of new medicines.
Table 2: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 4-Methoxyphenylacetic acid |
| Molecular Formula | C₉H₉FO₃ | C₉H₁₀O₃ |
| Molecular Weight | 184.16 g/mol | 166.17 g/mol |
| Appearance | Off-White Powder cymitquimica.com | Pale yellow or off-white colored flakes hmdb.ca |
| Melting Point | Not available | 84-86 °C sigmaaldrich.com |
| Boiling Point | Not available | 140 °C at 3 mmHg sigmaaldrich.com |
| Purity (by GC) | 99.3% by area (Typical Value) cymitquimica.com | Not available |
Table 3: Spectroscopic Data for a Related Compound: 3-Fluoro-4-methoxyphenylacetic acid
| Spectroscopic Technique | Data |
| IR Spectrum (Gas Phase) | The spectrum shows characteristic absorptions for the carboxylic acid OH stretch, C=O stretch, and C-F stretch. nist.gov |
| Mass Spectrum (EI) | Data available in the NIST WebBook. nist.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGODSCYEKWDSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598372 | |
| Record name | (2-Fluoro-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883531-28-0 | |
| Record name | (2-Fluoro-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluoro-4-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Fluoro 4 Methoxyphenylacetic Acid
Contemporary Strategies for Regioselective Fluorination and Methoxy (B1213986) Group Incorporation
The introduction of fluorine and methoxy substituents onto the aromatic ring at specific positions is a critical challenge. The electronic properties of these groups—the methoxy group being an ortho-, para-director and the fluorine atom being a deactivating ortho-, para-director—necessitate strategic synthetic planning.
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing fluorine or methoxy groups onto an aromatic ring, particularly when the ring is "activated" by electron-withdrawing groups. In a potential synthesis for a precursor to 2-Fluoro-4-methoxyphenylacetic acid, a starting material with leaving groups (like chlorine or a nitro group) and activating groups positioned appropriately would be used.
The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the leaving group restores the aromaticity of the ring. For SNAr to be effective, strong electron-withdrawing groups (such as -NO2 or -CN) must be positioned ortho or para to the leaving group to stabilize the anionic intermediate. masterorganicchemistry.com Fluorine itself can act as an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens due to the high electronegativity which makes the attached carbon atom more electrophilic. masterorganicchemistry.comacgpubs.org
A hypothetical SNAr pathway could involve a dinitro-substituted benzene derivative. For instance, reacting a precursor like 2,4-dinitrochlorobenzene with potassium fluoride could introduce the fluorine, followed by subsequent reactions to convert the nitro groups and add the other necessary functionalities. Conversely, reacting a fluorinated and activated precursor with a methoxide source, such as sodium methoxide, could incorporate the methoxy group. acgpubs.org
Electrophilic fluorination offers a more direct approach to forming the C-F bond by treating a nucleophilic, electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org Given that the methoxy group is an activating, ortho-, para-director, a precursor like 4-methoxyphenylacetic acid could potentially be fluorinated directly. The key challenge is achieving regioselectivity for the C-2 position over the C-3 position.
A variety of modern electrophilic fluorinating agents are available, many of which are based on an N-F bond. These reagents are generally more stable and safer to handle than elemental fluorine. wikipedia.org The reactivity of these agents can be tuned by altering the electronic environment around the nitrogen atom.
| Reagent Name | Abbreviation | Characteristics | Typical Application |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly versatile, stable, and commercially available. mdpi.com | Fluorination of electron-rich aromatics, enolates, and enamines. mdpi.comalfa-chemistry.com |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and effective fluorinating agent soluble in many organic solvents. alfa-chemistry.com | Fluorination of aromatics, amides, and olefins. alfa-chemistry.com |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful electrophilic fluorinating agent. | Fluorination of carbanions and other carbon nucleophiles. wikipedia.org |
The synthesis would involve reacting the 4-methoxyphenylacetic acid precursor with one of these reagents, likely in an inert solvent. The reaction conditions, including solvent and temperature, would need to be carefully optimized to favor fluorination at the desired position ortho to the acetic acid group and meta to the methoxy group.
In recent decades, transition-metal-catalyzed methods have emerged as a powerful tool for forming carbon-fluorine bonds, offering an alternative to traditional nucleophilic and electrophilic pathways. organicreactions.orgnih.gov These reactions provide novel routes for regioselective fluorination that might be difficult to achieve otherwise.
One prominent strategy is the palladium-catalyzed cross-coupling of an aryl halide or triflate with a fluoride source. For the synthesis of this compound, this could involve a precursor such as methyl (2-bromo-4-methoxyphenyl)acetate. This compound could be subjected to a palladium-catalyzed reaction with a fluoride donor like cesium fluoride (CsF) or silver fluoride (AgF). The choice of ligand on the palladium catalyst is crucial for the success of the reaction, influencing both yield and selectivity.
The general catalytic cycle for such a transformation typically involves:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) intermediate.
Transmetalation/Anion Exchange: The halide on the palladium complex is exchanged for a fluoride ion from the fluoride source.
Reductive Elimination: The aryl-fluoride bond is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. mdpi.com
These methods are attractive due to their potential for high functional group tolerance and mild reaction conditions. organicreactions.org
Carboxylic Acid Moiety Formation and Modification
The introduction of the acetic acid side chain (-CH2COOH) is another key synthetic step. This can be accomplished through various methods, including the hydrolysis of a nitrile precursor or direct carboxylation techniques.
Hydrolysis of Nitriles: A common and reliable method to prepare phenylacetic acids is through the hydrolysis of the corresponding phenylacetonitrile. This two-step sequence begins with the formation of the nitrile, typically by reacting a benzyl halide with an alkali metal cyanide. For this specific target molecule, the synthesis would start with 2-fluoro-4-methoxybenzyl chloride or bromide.
Step 1 (Nitrile Formation): 2-fluoro-4-methoxybenzyl halide is treated with sodium cyanide or potassium cyanide in a suitable solvent to yield 2-fluoro-4-methoxyphenylacetonitrile.
Step 2 (Hydrolysis): The resulting nitrile is then hydrolyzed under either acidic or basic conditions. Heating the nitrile with aqueous acid (e.g., H2SO4) or base (e.g., NaOH) cleaves the carbon-nitrogen triple bond, forming the carboxylic acid.
This method is widely used due to the high yields and the relative accessibility of the starting materials. orgsyn.org
Carbonylation: Another advanced method involves the carbonylation of an organometallic reagent or an organic halide using carbon monoxide (CO) or carbon dioxide (CO2). Nickel-catalyzed carboxylation of aryl halides with CO2 has emerged as a valuable technique for preparing carboxylic acids. nih.gov A potential route could involve a 2-fluoro-4-methoxybenzyl halide, which is reacted with CO2 in the presence of a nickel or palladium catalyst and a reducing agent. nih.govgoogle.com
| Method | Precursor | Key Reagents | Advantages |
|---|---|---|---|
| Nitrile Hydrolysis | 2-Fluoro-4-methoxybenzyl halide | 1. NaCN or KCN 2. H2SO4 or NaOH (aq), Heat | Reliable, high-yielding, well-established procedure. orgsyn.org |
| Nickel-Catalyzed Carboxylation | 2-Fluoro-4-methoxyphenyl halide | CO2, Ni(II) precatalyst, reducing agent (e.g., Mn0) | Utilizes CO2 as a C1 source, highly chemoselective. nih.gov |
| Palladium-Catalyzed Carboxylation | Aryl Halide | CO2, Pd(OAc)2, reducing agent (e.g., organozinc) | Applicable to a range of aryl halides under inert atmospheres. google.com |
In many synthetic sequences, the carboxylic acid product is converted into an ester for purification or to prevent it from interfering with subsequent reaction steps. The Fischer esterification is a classic and widely used method for this purpose. masterorganicchemistry.comorganic-chemistry.org
The process involves reacting the carboxylic acid (this compound) with an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst, like sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH). operachem.com The reaction is an equilibrium, which is typically driven to completion by using the alcohol as the solvent (in large excess) or by removing the water that is formed as a byproduct. organic-chemistry.org
Esterification: this compound is converted to its corresponding methyl or ethyl ester. Esters are generally less polar and more volatile than their parent carboxylic acids, making them easier to purify via techniques like column chromatography or distillation.
Hydrolysis: After purification, the ester is converted back to the carboxylic acid. This is achieved by hydrolysis, which can be carried out under either acidic or basic conditions (saponification). Basic hydrolysis with a reagent like sodium hydroxide is often preferred as it is typically faster and less prone to side reactions. A final acidification step is then required to protonate the carboxylate salt and yield the pure carboxylic acid.
This esterification-hydrolysis sequence serves as an effective strategy for obtaining the final product with high purity.
Derivatization for Purification and Characterization Purposes
In the synthesis of this compound, achieving high purity is paramount for its subsequent applications. Derivatization is a powerful technique employed to facilitate purification and to aid in the structural characterization of the final product and its intermediates. Common derivatization strategies include the formation of esters and amides.
Esterification: The conversion of the carboxylic acid moiety to an ester, such as a methyl or ethyl ester, can significantly alter the compound's physical properties, often making it more amenable to purification by techniques like distillation or chromatography. The increased volatility and modified polarity of the ester derivative can allow for efficient separation from non-acidic impurities. Following purification, the ester can be readily hydrolyzed back to the parent carboxylic acid under mild conditions.
Amidation: The formation of amide derivatives serves a similar purpose. Reacting this compound with an appropriate amine, often in the presence of a coupling agent, yields a stable, crystalline amide. These solid derivatives are typically easier to purify by recrystallization, a highly effective method for removing even trace impurities. Spectroscopic analysis of the purified amide, using techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, can provide unambiguous characterization of the carbon skeleton and confirm the absence of impurities. Subsequent hydrolysis of the amide regenerates the pure carboxylic acid.
Illustrative Derivatization Reactions:
| Derivative Type | Reactant | Key Transformation | Purification Method |
| Methyl Ester | Methanol, Acid Catalyst | -COOH to -COOCH₃ | Distillation, Chromatography |
| Ethyl Ester | Ethanol, Acid Catalyst | -COOH to -COOCH₂CH₃ | Distillation, Chromatography |
| Amide | Amine, Coupling Agent | -COOH to -CONHR | Recrystallization |
This table provides a generalized overview of common derivatization strategies.
Stereoselective Synthesis Approaches
For applications where a specific stereoisomer of a chiral derivative of this compound is required, stereoselective synthesis methodologies are employed. These approaches aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others.
One established method for introducing stereoselectivity is the use of chiral auxiliaries. In this approach, the achiral this compound is covalently attached to a chiral molecule, the auxiliary. This creates a diastereomeric intermediate, where the inherent chirality of the auxiliary directs subsequent reactions to occur stereoselectively at a specific face of the molecule.
For instance, a chiral alcohol could be esterified with this compound. The resulting diastereomeric esters can then be separated using standard chromatographic or crystallization techniques. Once the desired diastereomer is isolated, the chiral auxiliary is cleaved, yielding the enantiomerically enriched α-substituted this compound derivative. The choice of chiral auxiliary is critical and depends on the specific transformation being performed. Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives.
Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective synthesis. This method utilizes a chiral catalyst to control the stereochemical outcome of a reaction, directly producing an enantiomerically enriched product from a prochiral substrate. While specific examples for the direct asymmetric synthesis of chiral derivatives of this compound are not extensively reported in readily available literature, general principles of asymmetric catalysis can be applied.
For example, the asymmetric hydrogenation of a suitable α,β-unsaturated precursor could, in the presence of a chiral transition metal catalyst (e.g., those based on rhodium or ruthenium with chiral phosphine ligands), lead to the formation of a chiral this compound derivative with high enantiomeric excess. The catalyst creates a chiral environment around the substrate, favoring the addition of hydrogen from a specific direction.
Key Asymmetric Catalytic Approaches:
| Catalytic Method | Catalyst Type | Substrate Example |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | α,β-Unsaturated ester of this compound |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Ester of this compound |
This table outlines potential asymmetric catalytic strategies for the synthesis of chiral derivatives.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the reduction or elimination of hazardous solvents and the development of more sustainable catalysts.
A significant advancement in green synthesis is the development of solvent-free or solvent-reduced reaction conditions. Mechanochemistry, which involves conducting reactions in the solid state through mechanical grinding or milling, has emerged as a promising alternative to traditional solvent-based methods. This technique can lead to higher reaction rates, improved yields, and a significant reduction in solvent waste. The synthesis of related aryl acetic acids has been demonstrated using mechanochemical approaches, suggesting the potential for its application in the synthesis of this compound.
The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of aryl acetic acids, research has focused on replacing stoichiometric reagents with catalytic systems that can be used in small amounts and recovered and reused multiple times.
Synthetic Routes from Precursors and Related Compounds
The preparation of this compound can be approached from various precursors, leveraging established reactions such as halogenation, direct fluorination, and functional group manipulation. These routes offer flexibility depending on the availability of starting materials.
A common strategy in organic synthesis is the modification of a readily available core structure. 4-Methoxyphenylacetic acid and its halogenated derivatives are viable starting points for the synthesis of the target compound. The initial step often involves the introduction of a halogen at the ortho position to the acetic acid group, which can then potentially be converted to a fluorine atom.
Synthesis of Halogenated Precursors
The synthesis of halogenated precursors, such as 3-bromo-4-methoxyphenylacetic acid, is a well-established process. For instance, the regioselective bromination of 4-methoxyphenylacetic acid can be achieved in high yield using bromine in acetic acid. nih.gov This provides a key intermediate for further functionalization.
| Reaction | Starting Material | Reagents | Solvent | Yield | Reference |
| Bromination | 4-Methoxyphenylacetic acid | Bromine (Br₂) | Acetic acid | 84% | nih.gov |
This table outlines the synthesis of a brominated precursor from 4-methoxyphenylacetic acid.
Direct Fluorination Strategies
Recent advances have enabled the direct fluorination of benzylic C(sp³)–H bonds, offering a more direct route that avoids multiple steps like halogen exchange. A divergent radical strategy using Selectfluor® as the fluorinating agent has been developed for phenylacetic acid derivatives. mpg.de The reaction's outcome is critically dependent on the solvent system. Under non-aqueous conditions (e.g., in acetonitrile), the reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, leading to the clean formation of α-fluoro-α-arylcarboxylic acids. mpg.demdpi.com Conversely, in the presence of water, a decarboxylative fluorination pathway dominates through a single electron oxidation mechanism. mpg.demdpi.com This solvent-dependent switch allows for selective C-H fluorination to produce the desired α-fluoroarylacetic acid structure. mpg.de
| Fluorination Method | Substrate Type | Fluorinating Agent | Activator | Solvent System | Product Type | Reference |
| Direct C-H Fluorination | Phenylacetic acids | Selectfluor® | 4-(dimethylamino)pyridine (DMAP) | Non-aqueous (e.g., MeCN) | α-Fluoro-α-arylcarboxylic acids | mpg.demdpi.com |
| Decarboxylative Fluorination | Phenylacetic acids | Selectfluor® | 4-(dimethylamino)pyridine (DMAP) | Aqueous (e.g., MeCN/H₂O) | Benzylic fluorides (decarboxylated) | mpg.demdpi.com |
This table summarizes the solvent-dependent outcomes of direct fluorination of phenylacetic acid derivatives.
An alternative and powerful "early stage" fluorination approach involves using fluorinated building blocks. acsgcipr.org Diethyl 2-fluoromalonate is a versatile reagent for the synthesis of various α-fluorocarboxylic acids. acsgcipr.org The general strategy involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by hydrolysis and decarboxylation.
The core of this method relies on the reaction of the carbanion of diethyl 2-fluoromalonate with an electron-poor aromatic ring that has a suitable leaving group. beilstein-journals.org For the synthesis of this compound, a precursor such as 1,3-difluoro-4-methoxybenzene would be required. The fluorine atom ortho to the activating methoxy group and para to the other fluorine atom would be susceptible to displacement.
General Synthetic Sequence:
Nucleophilic Aromatic Substitution (SNAr): The carbanion of diethyl 2-fluoromalonate, typically generated using a base like sodium hydride (NaH), attacks the activated aryl precursor, displacing a leaving group (e.g., fluoride). beilstein-journals.org
Hydrolysis and Decarboxylation: The resulting diethyl 2-aryl-2-fluoromalonate intermediate is then subjected to hydrolysis (typically under acidic or basic conditions) to cleave the ester groups, followed by thermal decarboxylation to yield the final 2-aryl-2-fluoroacetic acid product. beilstein-journals.orggoogle.com
A similar reaction demonstrating the SNAr step is the synthesis of diethyl 2-(perfluorophenyl)malonate, where the diethyl malonate anion reacts with hexafluorobenzene. beilstein-journals.org Subsequent vigorous hydrolysis with a mixture of aqueous HBr and acetic acid leads to the formation of 2-(perfluorophenyl)acetic acid, showcasing the hydrolysis and decarboxylation steps. beilstein-journals.org
| Step | Description | Typical Reagents | Intermediate/Product | Reference |
| 1 | Nucleophilic Aromatic Substitution | Diethyl 2-fluoromalonate, NaH, Activated Aryl Halide | Diethyl 2-aryl-2-fluoromalonate | beilstein-journals.org |
| 2 | Hydrolysis & Decarboxylation | HBr/AcOH or other acid/base | 2-Aryl-2-fluoroacetic acid | beilstein-journals.orggoogle.com |
This table illustrates the general two-step process for synthesizing fluoroarylacetic acids using diethyl 2-fluoromalonate.
While not a direct precursor to this compound, the related compound 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid is an important molecule synthesized for use as a linker in solid-phase synthesis, particularly for peptides and glycopeptides. Its synthesis highlights advanced methodologies for constructing complex fluorinated aromatic systems.
The synthesis of this linker was achieved in a multi-step sequence, with key steps involving nucleophilic aromatic substitutions on a highly fluorinated starting material.
Key Synthetic Steps for the Linker: The synthesis started from 2,4,5-trifluorobenzonitrile. A method based on sequential nucleophilic aromatic substitutions was employed. This involved a first substitution with methyl glycolate, followed by a second substitution with methoxide. Subsequent chemical transformations, including reduction of the nitrile group and other functional group manipulations, ultimately yielded the target linker molecule, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid. This linker was designed for attachment to a solid support and allows for the cleavage of synthesized peptides under mild acidic conditions (e.g., 20% TFA in CH₂Cl₂).
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of various NMR experiments, researchers can map out the carbon-hydrogen framework and probe the local electronic environment of specific nuclei, such as fluorine.
¹H NMR, ¹³C NMR, and ¹⁹F NMR Chemical Shift Analysis
One-dimensional NMR spectroscopy provides foundational information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within the molecule. The chemical shift (δ) of each nucleus is sensitive to shielding and deshielding effects from neighboring atoms and functional groups.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 2-Fluoro-4-methoxyphenylacetic acid, the spectrum would show signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methoxy (B1213986) (-OCH₃) protons. The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. Key signals include the carboxylic acid carbon, the aromatic carbons (with their shifts influenced by the fluorine and methoxy substituents), the methylene carbon, and the methoxy carbon.
¹⁹F NMR: As this molecule contains a fluorine atom, ¹⁹F NMR is a highly specific technique for its characterization. nih.gov It provides a sensitive probe for the fluorine's local environment. colorado.edu The chemical shift of the fluorine atom is a characteristic value, and its coupling to adjacent protons can be observed in both the ¹⁹F and ¹H spectra. nih.govrsc.org
Predicted NMR Chemical Shift Data for this compound (Note: The following data are predicted values based on analogous compounds and established principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~11-12 (s, 1H) | ~176 | N/A |
| Methylene (-CH₂) | ~3.6 (s, 2H) | ~40 | N/A |
| Methoxy (-OCH₃) | ~3.8 (s, 3H) | ~56 | N/A |
| Aromatic C-1 | N/A | ~123 (d) | N/A |
| Aromatic C-2 | N/A | ~160 (d, ¹JCF) | ~ -115 to -125 |
| Aromatic C-3 | ~6.8 (d) | ~115 (d, ²JCF) | N/A |
| Aromatic C-4 | N/A | ~155 (d) | N/A |
| Aromatic C-5 | ~6.7 (dd) | ~117 (d) | N/A |
| Aromatic C-6 | ~7.2 (t) | ~129 (d) | N/A |
s = singlet, d = doublet, t = triplet, dd = doublet of doublets; JCF = C-F coupling constant
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments provide correlational data that helps to piece together the molecular structure by showing how different atoms are connected. bas.bg
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. rsc.org For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). hmdb.ca This technique would definitively link the proton signals of the methylene and methoxy groups to their respective carbon signals, and each aromatic proton to its attached carbon.
Application in Chiral Derivatization for Enantiomeric Purity Assessment
This compound is a chiral compound due to the stereocenter at the alpha-carbon of the acetic acid group (if a substituent were present). To determine the enantiomeric purity (the ratio of R- and S-enantiomers), NMR can be used in conjunction with a chiral derivatizing agent (CDA). scilit.com
The process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral agent (often a chiral alcohol or amine) to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, produce distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the enantiomeric excess (ee) of the original sample can be accurately quantified.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. uni-saarland.de
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition.
For this compound, the molecular formula is C₉H₉FO₃.
Nominal Mass: 184 g/mol
Exact Mass (Monoisotopic): 184.0536 g/mol
HRMS can easily distinguish C₉H₉FO₃ from other compounds with the same nominal mass but different elemental formulas, such as C₁₀H₁₂O₃ (exact mass: 180.0786), thereby confirming the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes
Carboxylic acids like this compound are generally not volatile enough for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Therefore, a chemical derivatization step is required to increase volatility. weber.hu A common method is silylation, where the acidic proton of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group, converting it into a TMS-ester. sigmaaldrich.comresearchgate.net
The derivatized analyte is then introduced into the GC-MS. The gas chromatograph separates it from other components in the sample mixture before it enters the mass spectrometer. In the mass spectrometer, the molecule is ionized (typically by electron ionization, EI), causing it to fragment in a reproducible manner. libretexts.org Analysis of these fragments provides a structural fingerprint.
Predicted Key Fragments for the TMS-Ester of this compound
| m/z | Identity | Description |
| 256 | [M]⁺ | Molecular ion of the TMS-ester |
| 241 | [M-15]⁺ | Loss of a methyl group (-CH₃) from the TMS group |
| 135 | [C₈H₈FO]⁺ | Benzylic cation formed by cleavage of the bond alpha to the ring |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The resulting spectra provide a unique molecular fingerprint, offering insights into the compound's structure.
In the case of this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its constituent functional groups. The carboxylic acid group would produce a prominent, broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is also a strong and sharp band, expected around 1700-1725 cm⁻¹.
The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations on the phenyl ring are anticipated to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. The presence of the fluorine and methoxy substituents on the ring will influence the exact positions and intensities of these bands. The C-F stretching vibration is expected to be a strong band in the 1250-1020 cm⁻¹ region. The methoxy group (-OCH₃) would show characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a C-O stretching band.
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from vibrations that cause a significant change in the polarizability of the molecule. Therefore, the aromatic ring vibrations and the C-C backbone stretches are often more prominent in the Raman spectrum.
A hypothetical table of expected vibrational frequencies for this compound is presented below, based on typical values for similar compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H stretch (Carboxylic acid) | 3300-2500 | Strong, Broad | Weak |
| C-H stretch (Aromatic) | 3100-3000 | Medium | Strong |
| C-H stretch (Aliphatic/Methoxy) | 2950-2850 | Medium | Medium |
| C=O stretch (Carboxylic acid) | 1725-1700 | Strong | Medium |
| C=C stretch (Aromatic) | 1600-1450 | Medium-Strong | Strong |
| C-F stretch | 1250-1020 | Strong | Weak |
| C-O stretch (Methoxy/Acid) | 1300-1000 | Strong | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
A search of the crystallographic literature did not yield an experimentally determined crystal structure for this compound. However, the crystal structure of the related compound, 2-(2-methoxyphenyl)acetic acid, which lacks the fluorine substituent, has been reported. researchgate.net In this structure, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. researchgate.net It is highly probable that this compound would also exhibit similar hydrogen-bonded dimer formation in the solid state, a common structural motif for carboxylic acids.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.2 |
| c (Å) | 15.8 |
| β (°) | 95.5 |
| Volume (ų) | 860 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.42 |
Computational Chemistry and Theoretical Spectroscopy for Spectral Prediction and Conformational Analysis
In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting the properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine stable conformations, predict vibrational spectra, and analyze electronic properties.
Conformational analysis of this compound would involve identifying the different possible spatial arrangements of the molecule, particularly concerning the rotation around the C-C and C-O single bonds. The relative energies of these conformers can be calculated to determine the most stable structures. For related molecules like 3,4-dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid, computational studies have been used to investigate their structural stability. kfupm.edu.sa
Theoretical vibrational spectra (IR and Raman) can be calculated using these computational methods. By comparing the predicted spectra with any available experimental data, a detailed assignment of the observed vibrational bands can be made. This comparison can also help to confirm the presence of specific conformers. Computational studies on similar molecules have demonstrated the utility of methods like B3LYP for accurately predicting vibrational wavenumbers. kfupm.edu.sa
The table below illustrates the kind of data that could be generated from a computational study on this compound, comparing theoretical and hypothetical experimental vibrational frequencies.
| Vibrational Mode | Hypothetical Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |
| ν(O-H) | ~3000 (broad) | 3050 | Carboxylic acid O-H stretch |
| ν(C=O) | 1710 | 1715 | Carboxylic acid C=O stretch |
| ν(C=C) | 1610 | 1612 | Aromatic ring stretch |
| ν(C-F) | 1235 | 1240 | C-F stretch |
Medicinal Chemistry and Pharmacological Investigations
Structure-Activity Relationship (SAR) Studies of 2-Fluoro-4-methoxyphenylacetic Acid Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the fluorine, methoxy (B1213986), and carboxylic acid moieties affect potency and receptor interactions.
Impact of Fluorine Substitution on Biological Activity and Potency
The introduction of fluorine into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, thereby influencing its biological activity. nih.gov Studies on various classes of compounds have demonstrated the profound effects of fluorine substitution.
For instance, in a series of aryl acetamide (B32628) triazolopyridazines developed as anti-cryptosporidial agents, the systematic addition of fluorine atoms led to dramatic improvements in potency. nih.gov The replacement of a hydrogen atom with a fluorine atom at the 4-position of an unsubstituted phenyl ring resulted in an 18-fold increase in potency. nih.gov This enhancement is often attributed to fluorine's ability to form favorable electrostatic interactions and modulate the conformation of the molecule to better fit the target's binding site. nih.gov
Conversely, in other systems, fluorine substitution can reduce activity. For example, the replacement of chlorine with fluorine at the 4-position of 2,4-dichlorophenoxyacetic acid was found to inhibit its decarboxylation in plants. nih.gov Similarly, ring substitution by fluorine in paracetamol analogues, particularly at the 2,6-positions, was shown to reduce analgesic activity. nih.gov These findings underscore that the impact of fluorine substitution is highly dependent on the specific molecular scaffold and its biological target.
Role of the Methoxy Group and Carboxylic Acid Moiety in Receptor Binding
The methoxy group and the carboxylic acid moiety are critical functional groups that can significantly influence the pharmacological profile of a compound. The carboxylic acid group, being typically ionized at physiological pH, enhances water solubility and can act as a key pharmacophore, forming essential hydrogen bonds with receptor targets. researchgate.netlongdom.org The carboxylate moiety is a common feature in numerous drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and certain antibiotics. wiley-vch.de
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. These models serve as valuable tools in the design of new ligands with improved potency and selectivity. nih.gov
A typical pharmacophore model for a phenylacetic acid derivative might include features such as:
An aromatic ring.
A hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid).
A hydrogen bond donor (the hydroxyl group of the carboxylic acid).
A hydrophobic region (the phenyl ring and methoxy group).
The design of novel ligands based on the this compound scaffold would involve considering these pharmacophoric features. For example, in the development of porphyrin-based ligands, carboxylic acid substituents are strategically positioned to create specific binding sites for metal cations. rsc.org Similarly, in the design of neuraminidase inhibitors, hydrophobic phenylacetic acid derivatives have been synthesized to target the enzyme's active site. eurekaselect.comresearchgate.net
Target Identification and Mechanism of Action Studies
Identifying the biological targets of this compound and its derivatives is crucial for understanding their mechanism of action and therapeutic potential. This involves a combination of enzyme inhibition studies and receptor binding assays.
Enzyme Inhibition Studies (e.g., Lipoxygenase inhibition by related methoxyphenylacetic acid esters)
Lipoxygenases (LOXs) are a family of enzymes that play a key role in the biosynthesis of leukotrienes, which are inflammatory mediators. mdpi.comdergipark.org.tr As such, LOX inhibitors have potential as anti-inflammatory agents. Phenolic compounds and their derivatives have been investigated for their LOX inhibitory activity. nih.govmdpi.com
A study on 4-methoxyphenylacetic acid esters demonstrated their potential as 15-lipoxygenase (15-LOX) inhibitors. The inhibitory potency was found to be dependent on the nature of the ester group, highlighting the importance of this moiety in enzyme-ligand interactions. nih.gov While direct studies on the lipoxygenase inhibitory activity of this compound are not extensively reported, the findings on related methoxyphenylacetic acid derivatives suggest that this class of compounds may interact with and inhibit LOX enzymes.
Below is a table showing the lipoxygenase inhibitory activity of some plant extracts, which contain various phenolic compounds.
| Plant Extract | IC50 (ng/mL) |
| Persimmon | 1.2 ± 0.7 |
| Lavender | 1.5 ± 1.2 |
| Ginger | 1.7 ± 1.0 |
| Green lentil | 2.2 ± 1.1 |
| Artichoke | 2.7 ± 2.3 |
| Data from DergiPark | dergipark.org.tr |
Receptor Binding Assays and Ligand-Target Interactions
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. Derivatives of this compound have been investigated for their interaction with various receptors. For example, a derivative of 2-fluoro-4-methoxyphenyl boronic acid was used in the synthesis of a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.gov mGluR2 is a promising target for the treatment of several neuropsychiatric disorders. nih.gov The synthesized compound, [11C]mG2N001, demonstrated high affinity for mGluR2 and was developed as a PET imaging ligand to study the receptor's function in the brain. nih.gov
The development of such ligands highlights the potential of the 2-fluoro-4-methoxyphenyl scaffold in targeting specific receptor systems. The fluorine atom and the methoxy group likely contribute to the specific interactions with the allosteric binding site of the mGluR2 receptor.
The table below shows the inhibitory concentration (IC50) of the mGluR2 NAM derived from the 2-fluoro-4-methoxyphenyl scaffold.
| Compound | Target | IC50 (nM) |
| Compound 13 ([11C]mG2N001) | mGluR2 | 93 |
| Data from PubMed Central | nih.gov |
Investigation into Cellular Pathways and Biological Responses
Studies on analogous compounds suggest that the biological activities of phenylacetic acid derivatives may stem from their ability to interfere with key signaling pathways involved in cell proliferation, inflammation, and survival. For instance, certain phenylacetate (B1230308) and related aromatic fatty acids have demonstrated anti-proliferative effects by inducing cell differentiation and apoptosis in various human cancer cell lines psu.edu. The mechanisms often involve the modulation of growth factor signaling pathways, such as those regulated by fibroblast growth factors (FGFs) and vascular endothelial growth factors (VEGFs), which are critical for angiogenesis hmdb.ca. These growth factors activate receptor tyrosine kinases, initiating downstream signaling cascades that control endothelial cell proliferation, migration, and differentiation hmdb.ca. The introduction of a fluorine atom and a methoxy group on the phenyl ring, as seen in this compound, can significantly alter the compound's electronic properties and its ability to interact with biological targets, potentially enhancing or modifying its influence on these pathways.
Exploration of Therapeutic Applications
The structural motif of this compound is present in a variety of compounds that have been investigated for their therapeutic potential across a spectrum of diseases.
Anti-inflammatory and Analgesic Potential through Modulation of Inflammatory Pathways
While direct studies on the anti-inflammatory and analgesic properties of this compound are limited, research on structurally related molecules indicates a potential for modulating inflammatory pathways. For example, 2-methoxy-4-vinylphenol, a natural compound with a similar methoxyphenyl group, has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide-treated macrophages nih.gov. This inhibition is mediated through the activation of the Nrf2/ARE pathway, leading to the expression of heme oxygenase-1 (HO-1) nih.gov.
Furthermore, a series of novel butanals and their corresponding carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds in this series demonstrated potent inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation and pain biocompare.com. The promising in vivo analgesic and anti-inflammatory effects of the lead compounds in this study underscore the therapeutic potential of this chemical class biocompare.com.
Antimicrobial and Antifungal Activity of Derivatives
Derivatives of phenylacetic acid have shown notable antimicrobial and antifungal activities. In one study, amides derived from 2-benzofuranylacetic acid were synthesized and tested for their antifungal properties. Notably, a derivative featuring a 2-fluoro-4-hydroxyphenylamine moiety exhibited inhibitory activity against Fusarium oxysporum uni.lu. This suggests that the substitution pattern on the phenyl ring is crucial for antifungal efficacy.
Another related compound, 2-chloro-N-phenylacetamide, has demonstrated significant fungicidal activity against Aspergillus flavus strains, with minimum inhibitory concentrations (MIC) ranging from 16 to 256 µg/mL apolloscientific.co.uk. Its likely mechanism of action involves binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting DNA synthesis apolloscientific.co.uk. This compound also showed activity against fluconazole-resistant Candida species, inhibiting biofilm formation and rupturing preformed biofilms medchemexpress.com.
Anticancer Activity and Modulation of Cell Cycle
The anticancer potential of phenylacetamide derivatives has been a significant area of investigation. A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed their efficacy as anticancer agents, particularly against the PC3 prostate carcinoma cell line psu.edunih.gov. The cytotoxic effects of these compounds were found to be influenced by the substituents on the phenyl ring, with nitro-containing derivatives showing higher activity than those with methoxy groups nih.gov.
| Compound | Cell Line | IC50 (μM) | Reference Drug (Imatinib) IC50 (μM) |
|---|---|---|---|
| Compound 2b (with nitro moiety) | PC3 (Prostate Carcinoma) | 52 | 40 |
| Compound 2c (with nitro moiety) | PC3 (Prostate Carcinoma) | 80 | 40 |
| Compound 2c (with p-nitro substituent) | MCF-7 (Breast Cancer) | 100 | 98 |
The mechanism of action for some related compounds involves cell cycle arrest and the induction of apoptosis psu.edu. For instance, certain hydroxylated biphenyl (B1667301) compounds, which are structurally related, have been shown to cause cell cycle arrest at the G2/M transition and induce apoptosis in melanoma cells through caspase activation and PARP cleavage nih.govmdpi.com.
Antiparasitic Activity (e.g., against Cryptosporidium) of Related Compounds
While there is no specific data on the activity of this compound against Cryptosporidium, related compounds containing a fluorophenyl substituent have demonstrated significant antiparasitic activity. A series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives were synthesized and tested against various parasites. A derivative with a 3-fluorophenyl substituent was highly active against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range nih.gov. Another compound in the series showed selective activity against Toxoplasma gondii nih.gov. These findings highlight the potential of incorporating a fluorophenyl moiety in the design of novel antiparasitic agents.
Potential as Biomarkers for Disease Detection (e.g., Non-Small Cell Lung Cancer)
An intriguing area of research is the potential of phenylacetic acid derivatives as biomarkers for disease. Notably, the non-fluorinated parent compound, 4-methoxyphenylacetic acid, has been identified as a potential plasma biomarker for the early detection of non-small cell lung cancer (NSCLC) medchemexpress.comnih.govimmunomart.com. In a metabolomics study, 4-methoxyphenylacetic acid, along with cortisol and cortisone, showed high sensitivity and specificity in discriminating between NSCLC patients and healthy controls nih.gov. This suggests that this class of compounds could play a role in the development of new diagnostic tools for cancer.
| Biomarker | Disease | Finding |
|---|---|---|
| 4-methoxyphenylacetic acid | Non-Small Cell Lung Cancer (NSCLC) | High sensitivity and specificity in plasma for discriminating between NSCLC patients and healthy controls. nih.gov |
Neurotransmitter Metabolism Modulation
There is currently no specific information available in the scientific literature detailing the effects of this compound on neurotransmitter metabolism. Research on related phenylacetic acid derivatives has shown a wide range of biological activities, but direct modulation of neurotransmitter systems by this specific compound has not been reported. For context, some phenylacetic acid derivatives have been investigated for their neurological effects; for instance, 3,4-dihydroxyphenylacetic acid is a metabolite of the neurotransmitter dopamine. mdpi.com However, any potential neuroactivity of this compound remains to be elucidated through dedicated research.
Drug Discovery and Development Considerations
Lead Optimization Strategies
Specific lead optimization strategies involving this compound as a core scaffold have not been described in the available literature. Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. Phenylacetic acid derivatives, in a general sense, are recognized as valuable starting points for the synthesis of numerous drugs. mdpi.com For example, structure-based approaches have been used to optimize quinoline-based LXR modulators by incorporating a phenylacetic acid moiety, leading to potent agents for the potential treatment of atherosclerosis. acs.org However, no such detailed optimization studies have been published for this compound itself.
Prodrug Design and Delivery Systems
There is no published research on the design and synthesis of prodrugs based on the this compound structure. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome issues such as poor solubility or unfavorable pharmacokinetic profiles. While the phenylacetic acid backbone is a feature of many established drugs, and prodrug strategies are common in medicinal chemistry, specific applications of this approach to this compound have not been documented.
Pharmacokinetic and Pharmacodynamic Modeling (Computational)
Computational studies modeling the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound are not available in the public domain. Such modeling is a crucial component of modern drug development, helping to predict a compound's behavior in the body and to design more effective clinical trials. While general computational tools for predicting these properties exist, specific models and their results for this compound have not been reported in the scientific literature.
Biochemical and Biological System Interactions
Metabolic Pathways and Biotransformation
The metabolic fate of 2-Fluoro-4-methoxyphenylacetic acid in biological systems is likely to follow pathways established for other xenobiotics containing fluoro and methoxy-phenyl groups. These pathways typically involve enzymatic reactions that increase the compound's polarity to facilitate its excretion.
While no specific in vivo or in vitro metabolism studies have been published for this compound, research on analogous compounds provides a framework for its likely biotransformation. For instance, studies on fluorinated aromatic compounds demonstrate that metabolism can proceed via hydroxylation of the aromatic ring, often followed by conjugation reactions. The presence of the fluorine atom can influence the site of hydroxylation due to its strong electron-withdrawing nature, which can also enhance metabolic stability at the site of fluorination caltech.edunih.govfluoridealert.org.
The metabolism of phenylacetic acid derivatives has been studied in various organisms. For example, in some bacteria, phenylacetic acid is degraded through a pathway involving a series of enzymes that hydroxylate the phenyl ring and subsequently cleave it nih.gov. In humans, phenylacetic acid is known to be a metabolite of phenylalanine and is primarily eliminated by conjugation with glutamine to form phenylacetylglutamine (B1677654) nih.govwikipedia.org.
A study on the metabolism of p-fluorophenylacetic acid by a Pseudomonas species identified several metabolites, indicating a degradative pathway involving the breakdown of the aromatic ring nih.gov. This suggests that microbial systems, such as gut microbiota, could potentially metabolize this compound.
Table 1: Predicted Metabolic Reactions for this compound based on Structurally Similar Compounds
| Predicted Reaction | Predicted Metabolite(s) | Basis of Prediction |
| O-Demethylation | 2-Fluoro-4-hydroxyphenylacetic acid | Common metabolic pathway for methoxy-aromatic compounds. |
| Aromatic Hydroxylation | Hydroxylated derivatives of this compound | A primary route of metabolism for aromatic compounds. |
| Defluorination | 2-Hydroxy-4-methoxyphenylacetic acid | Although the C-F bond is strong, enzymatic defluorination can occur nih.govacs.org. |
| Conjugation | Glucuronide or sulfate (B86663) conjugates | Common phase II reactions for xenobiotics with carboxylic acid and potential hydroxyl groups nih.govuomus.edu.iq. |
The enzymatic degradation of this compound would likely be initiated by Phase I enzymes, such as cytochrome P450 monooxygenases nih.gov. These enzymes could catalyze the O-demethylation of the methoxy (B1213986) group to yield a phenol, or hydroxylate the aromatic ring at positions not occupied by the fluoro or methoxy substituents. The resulting hydroxylated metabolites would then be substrates for Phase II conjugation enzymes uomus.edu.iqresearchgate.net.
Conjugation reactions are crucial for the detoxification and elimination of xenobiotics. The carboxylic acid moiety of this compound is a prime site for conjugation with amino acids like glutamine or glycine (B1666218), or with glucuronic acid uomus.edu.iq. The formation of such conjugates significantly increases water solubility, facilitating renal or biliary excretion nih.gov. If hydroxylation occurs, the newly formed phenolic group can undergo sulfation or glucuronidation researchgate.net. The metabolism of fluorinated xenobiotics can sometimes involve glutathione (B108866) conjugation, especially if reactive intermediates are formed nih.govacs.org.
Fungal systems have also been shown to degrade phenylacetate (B1230308) through oxidative enzymes, including hydroxylases and dioxygenases that are involved in ring-opening reactions nih.govresearchgate.net.
While there is no direct evidence confirming this compound as a plasma metabolite, related phenylacetic acid derivatives are known to be present in plasma. For example, phenylacetic acid itself is an endogenous metabolite found in human plasma hmdb.ca. Furthermore, 2-methoxyphenylacetic acid and 4-methoxyphenylacetic acid have been detected in plasma in various contexts, sometimes associated with specific metabolic conditions or as byproducts of microbial metabolism biosynth.comnih.gov. Given that phenylbutyric acid is metabolized to phenylacetic acid, which is then found in plasma, it is plausible that if this compound were formed from a parent compound, it would also circulate in the plasma before being further metabolized or excreted researchgate.net.
Interactions with Biological Macromolecules
The introduction of a fluorine atom into a molecule can significantly alter its interactions with biological macromolecules like proteins and nucleic acids. Fluorine's high electronegativity and the polarity of the C-F bond can influence binding affinity and specificity nih.govacs.orgresearchgate.net.
The fluorine atom in this compound can participate in various non-covalent interactions within a protein's binding pocket, including hydrogen bonds and electrostatic interactions nih.govacs.org. Fluorination can also modulate the lipophilicity of a molecule, affecting its ability to cross membranes and bind to hydrophobic pockets in proteins nih.govfluoridealert.org.
There is no direct evidence that this compound acts as an allosteric modulator. However, small molecules with similar structural features have been shown to exhibit allosteric effects nih.govrsc.orgacs.orgwikipedia.org. For example, trifluoroacetate, a metabolite of certain anesthetics, has been identified as a selective allosteric modulator of the glycine receptor nih.gov. The concept of allosteric modulation is a key principle in drug discovery, where a molecule binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand nih.govnih.gov. Given its structure as a small aromatic acid, it is conceivable that this compound could interact with allosteric sites on certain proteins, though this remains speculative. Phenylacetic acid derivatives are also known to act as reversible inhibitors of cyclooxygenase (COX) enzymes wikipedia.org.
Table 2: Potential Protein Interactions of this compound
| Type of Interaction | Potential Target(s) | Basis of Prediction |
| Enzyme Inhibition | Cyclooxygenases (COX) | Based on the activity of other phenylacetic acid derivatives wikipedia.org. |
| Allosteric Modulation | Ion channels, G-protein coupled receptors | Speculative, based on the allosteric activity of other small aromatic molecules and fluorinated compounds nih.govnih.gov. |
| Plasma Protein Binding | Serum Albumin | Common for acidic drugs and metabolites circulating in the blood. |
Currently, there is no information available to suggest that this compound directly interacts with DNA or RNA or modulates gene expression. While some fluorinated compounds have been designed to interact with nucleic acids, these are typically more complex molecules than this compound nih.govnih.gov. For instance, fluorinated bases can be incorporated into DNA to probe electrostatic effects nih.gov, and certain dye molecules with fluorine substitutions show enhanced binding to G-quadruplex DNA nih.gov. Allosteric interactions have also been observed within DNA structures themselves nih.gov.
It is known that phenylacetic acid can influence the expression of certain genes in plants, where it acts as an auxin-like substance researchgate.netnih.gov. Phenylacetic acid and its conjugates can regulate auxin-responsive genes through established signaling pathways nih.govbiorxiv.org. However, it is unknown if this compound would have similar effects or if it would even be recognized by the relevant plant hormone receptors. The potential for a simple molecule like this to directly bind to DNA or RNA in a way that significantly modulates gene expression in mammalian systems is considered low without further evidence.
Ecological and Environmental Impact Studies (Focused on degradation and biological systems)
The ecological and environmental impact of this compound is largely dictated by its behavior in various environmental compartments, including soil and water, and its interactions with living organisms. The presence of both a fluorine atom and a methoxy group on the phenylacetic acid backbone presents a unique combination that influences its biodegradability and potential toxicity.
Direct studies on the biodegradation of this compound are not extensively documented in publicly available scientific literature. However, based on the known microbial degradation pathways of structurally related compounds, a hypothetical pathway can be proposed. The degradation of fluorinated aromatic compounds is often a slow process due to the strength and stability of the carbon-fluorine bond. nih.govnih.gov Microorganisms capable of degrading such compounds often employ specialized enzymatic machinery.
A plausible hypothetical biodegradation pathway is outlined below:
Table 1: Hypothetical Biodegradation Pathway of this compound
| Step | Transformation | Potential Intermediate(s) | General Enzyme Class Involved |
| 1 | O-Demethylation | 2-Fluoro-4-hydroxyphenylacetic acid | Monooxygenase |
| 2 | Hydroxylation | 2-Fluoro-4,5-dihydroxyphenylacetic acid | Dioxygenase |
| 3 | Defluorination & Ring Cleavage | Catecholic intermediates | Dioxygenase / Hydrolase |
| 4 | Further Degradation | Aliphatic acids | Dehydrogenases, Lyases |
Disclaimer: This pathway is hypothetical and based on the degradation of structurally similar compounds. Specific enzymes and intermediates for this compound have not been empirically determined.
The initial attack may involve a monooxygenase enzyme cleaving the methyl group from the methoxy ether, yielding 2-fluoro-4-hydroxyphenylacetic acid. This intermediate is then likely susceptible to further enzymatic action. A dioxygenase could then hydroxylate the aromatic ring, leading to a catecholic intermediate. This step is often a prerequisite for the cleavage of the aromatic ring. The defluorination process can occur at different stages, but it is a critical and often rate-limiting step in the degradation of fluorinated aromatic compounds. Following ring cleavage, the resulting aliphatic acids would be further metabolized through central metabolic pathways.
The impact of this compound on plant systems has not been specifically detailed in available research. However, the phytotoxicity of its close structural analog, 4-methoxyphenylacetic acid, has been noted. nih.govhmdb.ca Phenylacetic acid and its derivatives are known to exhibit auxin-like activity and can influence plant growth and development. nih.gov At certain concentrations, these compounds can act as growth inhibitors.
Research has shown that 4-methoxyphenylacetic acid can inhibit the germination of seeds of certain plant species, such as cress and lettuce. nih.govhmdb.ca This inhibitory effect is a form of allelopathy, where a compound produced by one organism negatively affects the growth of another. While quantitative data on the specific inhibitory concentrations (e.g., IC50 values) of 4-methoxyphenylacetic acid on a wide range of plants is limited in the public domain, the qualitative effects are established. The introduction of a fluorine atom, as in this compound, could potentially modify this phytotoxicity, but specific studies are required to determine the nature and extent of this influence.
Table 2: Observed and Potential Phytotoxic Effects of Phenylacetic Acid Derivatives on Plant Systems
| Compound | Plant Species | Observed Effect | Reference |
| 4-Methoxyphenylacetic acid | Cress, Lettuce | Inhibition of seed germination | nih.govhmdb.ca |
| Phenylacetic acid derivatives (general) | Various crops and weeds | Inhibition of seed germination and seedling growth | researchgate.net |
| 3-Methoxyphenylacetic acid | Tobacco | Necrosis on leaves | nih.gov |
The mechanisms by which these compounds inhibit plant growth can be multifaceted, potentially involving interference with hormonal signaling pathways, disruption of cell division and elongation, and other physiological processes. Given the structural similarity, it is plausible that this compound could exhibit similar phytotoxic properties, but empirical data is necessary for confirmation.
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of chemical and physical characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 2-Fluoro-4-methoxyphenylacetic acid, DFT can be employed to determine its most stable three-dimensional arrangement, known as geometry optimization. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. nih.gov In substituted benzenes, the presence of electron-donating groups, such as the methoxy (B1213986) group, and electron-withdrawing groups, like the fluorine atom, can significantly influence the energies of these frontier orbitals. ias.ac.inlibretexts.org
Furthermore, DFT calculations can simulate spectroscopic properties, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectra. nih.gov For this compound, calculated IR spectra can help assign vibrational modes observed in experimental spectra, while simulated UV-Vis spectra can predict electronic transitions. nih.gov For example, a study on similar oxicam derivatives used DFT to simulate their UV-Vis spectra and understand their electronic transitions. nih.gov
Table 1: Illustrative DFT-Calculated Properties for a Substituted Phenylacetic Acid Analog
| Property | Calculated Value | Significance for this compound |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Provides insight into molecular polarity |
Note: The values in this table are illustrative for a generic substituted phenylacetic acid and are not specific to this compound. Actual values would require specific DFT calculations.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. ias.ac.in These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, especially for smaller molecules or when fine details of electronic structure are critical. researchgate.net
For this compound, ab initio calculations can be used to refine the geometry and energies obtained from DFT. They are particularly valuable for studying non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can play a significant role in the molecule's conformational preferences and its interactions with other molecules. researchgate.net High-level ab initio calculations on substituted benzenes have been shown to accurately predict ground state properties like orbital energies and dipole moments. ias.ac.in
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand the potential biological activity of this compound, computational methods can simulate its interaction with protein targets.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov For this compound, docking studies can be performed against the active site of a target enzyme to predict its binding mode and estimate its binding affinity. The process involves generating a variety of possible conformations of the ligand within the protein's binding site and scoring them based on factors like electrostatic and van der Waals interactions. mdpi.com
The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the target protein. rsc.org This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of this compound in a biological environment, such as in water or bound to a protein. journalcrd.org
MD simulations can assess the stability of the ligand-protein complex predicted by molecular docking. mdpi.com They can reveal how the ligand and protein adapt to each other upon binding and can help identify important conformational changes that may not be apparent from static docking poses. nih.gov These simulations are valuable for understanding the thermodynamics and kinetics of ligand binding. diva-portal.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov If a set of phenylacetic acid derivatives with known biological activities is available, a QSAR model can be developed for this class of compounds.
The process involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of its structure, such as its size, shape, hydrophobicity, and electronic properties. nih.gov Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.govnih.gov
A well-validated QSAR model could then be used to predict the biological activity of this compound and other new, untested analogs. This can help prioritize which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process.
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of compounds like this compound is a cornerstone of modern drug discovery. These computational models, primarily Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical correlation between the chemical structure of a molecule and its biological effect. nih.govnih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
The process of developing a QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. For phenylacetic acid derivatives, this would involve gathering data on their efficacy in a particular biological assay. Subsequently, molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical values that quantify various aspects of a molecule's topology, geometry, and electronic properties.
Following the calculation of descriptors, a statistical method is employed to build the mathematical model that links these descriptors to the biological activity. Common methods include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Back-Propagation Neural Networks (BPNN). nih.gov The goal is to select a subset of descriptors that are most relevant to the biological activity. nih.gov
The final and most critical step is the validation of the model to ensure its predictive power for new, untested compounds. This is typically done through internal validation techniques like leave-one-out cross-validation and external validation using a separate test set of compounds. nih.gov A well-validated QSAR model can then be used to predict the activity of novel compounds, such as derivatives of this compound, thereby prioritizing the synthesis and testing of the most promising candidates. nih.gov
| Component | Description | Examples for Phenylacetic Acid Derivatives |
| Dataset | A collection of molecules with experimentally determined biological activity. | A series of substituted phenylacetic acids and their measured inhibitory concentration (IC50) against a specific enzyme. |
| Molecular Descriptors | Numerical representations of a molecule's chemical and physical properties. | 3D-MoRSE descriptors, constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., HOMO/LUMO energies). nih.gov |
| Statistical Method | Algorithm used to create the mathematical equation correlating descriptors with activity. | Multiple Linear Regression (MLR), Support Vector Machine (SVM), Artificial Neural Networks (ANN). nih.gov |
| Validation | Process to assess the model's accuracy and predictive ability. | Leave-one-out cross-validation, external test set validation, calculation of statistical metrics (e.g., r², q²). nih.gov |
Cheminformatics Approaches for Compound Library Design
Cheminformatics plays a pivotal role in the design of compound libraries, which are collections of molecules used in high-throughput screening to identify new drug leads. The design of these libraries can be guided by a specific target (target-focused) or aimed at maximizing chemical diversity. chemrxiv.org For a scaffold like this compound, cheminformatics approaches can be used to generate a library of derivatives with a high probability of biological activity and favorable drug-like properties.
One common approach is structure-based drug design, which utilizes the three-dimensional structure of the biological target, often obtained through X-ray crystallography. nih.gov Using molecular docking programs like AutoDock Vina, virtual libraries of compounds can be screened in silico to predict their binding affinity and orientation within the target's active site. nih.gov For instance, analogs of this compound could be designed by introducing different substituents on the phenyl ring or modifying the acetic acid side chain. These virtual compounds would then be docked into the target protein, and their docking scores would be used to prioritize which derivatives to synthesize and test experimentally. nih.gov
Another powerful cheminformatics technique is scaffold-based library design. This involves identifying a core molecular framework, or scaffold, and creating a library of compounds by attaching various substituents (R-groups) to it. The Bemis-Murcko scaffolding approach is a method used to systematically break down molecules into their fundamental ring systems and linkers, allowing for the clustering of molecules with shared core structures. lifechemicals.com This facilitates the exploration of the chemical space around a particular scaffold. lifechemicals.com By starting with the this compound scaffold, a diverse library can be generated by applying a set of virtual chemical reactions with a range of available building blocks. chemrxiv.org
The design process also involves filtering the virtual library based on physicochemical properties to ensure drug-likeness, using criteria such as Lipinski's Rule of Five, and to remove compounds with known toxicophores. lifechemicals.comnih.gov The final library, therefore, consists of a curated set of novel, synthesizable compounds with a higher likelihood of being active and possessing acceptable pharmacokinetic properties.
| Approach | Description | Application to this compound |
| Structure-Based Design | Uses the 3D structure of a biological target to guide the design of ligands with high binding affinity. nih.gov | Designing derivatives of this compound that are predicted to bind strongly to a specific protein target through molecular docking simulations. nih.gov |
| Scaffold-Based Design | Generates a library of compounds by decorating a common core structure (scaffold) with various chemical groups. lifechemicals.com | Using the this compound core to create a virtual library of analogs with diverse substituents on the phenyl ring and acetic acid moiety. |
| Diversity-Oriented Synthesis | Aims to create a library of structurally diverse and complex molecules to explore novel areas of chemical space. chemrxiv.org | While less focused on a single scaffold, this approach could be used to generate a broad range of phenylacetic acid derivatives with varied ring systems and stereochemistry. |
| Property-Based Filtering | Selects or removes compounds from a library based on calculated physicochemical properties to enhance drug-likeness. nih.gov | Applying filters for molecular weight, lipophilicity (logP), and polar surface area to a virtual library of this compound derivatives to prioritize compounds with favorable ADME properties. |
Derivatization and Chemical Transformations for Advanced Applications
Ester and Amide Derivatives
The conversion of the carboxylic acid moiety into esters and amides represents a fundamental and widely employed derivatization strategy. These transformations not only alter the parent molecule's polarity, lipophilicity, and hydrogen bonding capabilities but also open avenues for its incorporation into more complex molecular architectures.
The synthesis of esters from 2-fluoro-4-methoxyphenylacetic acid can be readily achieved through standard esterification protocols. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the formation of an active intermediate that readily reacts with an alcohol to form the desired ester.
Amide synthesis from this compound follows similar principles. The carboxylic acid can be activated, for instance, by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to furnish the corresponding amide.
Modern amidation protocols often utilize peptide coupling reagents to mediate the reaction directly between the carboxylic acid and the amine, thereby avoiding the harsh conditions associated with acyl chloride formation. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Table 1: General Synthesis Methods for Esters and Amides of this compound
| Derivative | Reagents and Conditions | General Characterization Data |
| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄), Reflux | ¹H NMR: Appearance of signals corresponding to the alcohol moiety. ¹³C NMR: Shift of the carbonyl carbon signal. IR: C=O stretch typically in the range of 1735-1750 cm⁻¹. |
| Amides | Amine, Coupling Agent (e.g., DCC, EDC, HATU), Solvent (e.g., DCM, DMF) | ¹H NMR: Appearance of signals for the amine moiety and a characteristic N-H signal (for primary and secondary amines). ¹³C NMR: Shift of the carbonyl carbon signal. IR: C=O stretch (Amide I band) typically in the range of 1630-1690 cm⁻¹. |
While specific applications of this compound esters as intermediates in complex molecule synthesis are not extensively documented in publicly available literature, the utility of closely related 4-methoxyphenylacetic acid esters provides valuable insight into their potential. A notable application of such esters is in the development of enzyme inhibitors.
For instance, a series of 4-methoxyphenylacetic acid esters have been designed and synthesized as potential inhibitors of soybean 15-lipoxygenase (SLO) nih.gov. Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. doaj.orgresearchgate.net Therefore, inhibitors of these enzymes are of significant interest for the development of anti-inflammatory drugs.
In a study focused on 4-methoxyphenylacetic acid esters, several derivatives were synthesized and evaluated for their ability to inhibit SLO. The underlying design strategy was based on the structures of natural products like eugenol and estragole. The research revealed that certain ester derivatives exhibited significant inhibitory activity, with IC₅₀ values in the low micromolar range. Molecular modeling studies suggested that the carbonyl group of the ester interacts with the Fe(III)-OH moiety in the active site of the enzyme, and lipophilic interactions between the ligand and the enzyme are crucial for the inhibitory activity. nih.gov
These findings suggest that esters of this compound could also serve as valuable intermediates for the synthesis of novel lipoxygenase inhibitors. The presence of the fluorine atom could potentially enhance the binding affinity, metabolic stability, or pharmacokinetic properties of the resulting molecules. The ester functionality provides a versatile handle for introducing various structural motifs to probe the enzyme's active site and optimize inhibitory potency.
The incorporation of a fluoroethyl group into organic molecules can significantly impact their biological properties. Fluoroethyl esters, in particular, are of interest in medicinal chemistry and agrochemistry. The synthesis of fluoroethyl esters of this compound can be achieved through standard esterification procedures using 2-fluoroethanol as the alcohol component.
While specific applications of fluoroethyl 2-fluoro-4-methoxyphenylacetate in organic synthesis are not widely reported, the synthesis of other fluoroethyl esters is well-established. For example, 2,2,2-trifluoroethyl fatty acid esters have been synthesized from fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of a base researchgate.net. This method offers a facile and efficient route to these esters under mild conditions. Such methodologies could potentially be adapted for the synthesis of fluoroethyl esters of this compound.
The introduction of the fluoroethyl group can be a strategic move in the design of bioactive molecules. The fluorine atom can alter the electronic properties of the ester, influence its conformation, and enhance its metabolic stability by blocking potential sites of oxidation.
Halogenated Derivatives (e.g., bromo- and chloro- analogues)
The introduction of additional halogen atoms, such as bromine or chlorine, onto the aromatic ring of this compound provides another avenue for creating derivatives with potentially enhanced or novel properties. These halogenated analogues can serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals.
Halogenated aromatic compounds are pivotal intermediates in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. The introduction of a bromine or chlorine atom onto the this compound scaffold would create a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
For example, a bromo-substituted derivative could readily undergo Suzuki, Stille, Heck, or Sonogashira coupling reactions, allowing for the introduction of various aryl, vinyl, or alkynyl groups. These reactions are fundamental in the construction of the complex carbon skeletons often found in pharmaceutical agents. A patent for the synthesis of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid highlights the importance of such halogenated phenylacetic acid derivatives as medical intermediates google.com.
The synthesis of bromo-analogues of this compound can be envisioned through electrophilic aromatic substitution. For instance, the regioselective bromination of the closely related 4-methoxyphenylacetic acid has been achieved using bromine in acetic acid, yielding 3-bromo-4-methoxyphenylacetic acid in good yield nih.gov. A similar approach could potentially be applied to this compound, with the directing effects of the existing fluoro and methoxy (B1213986) groups influencing the position of bromination.
Similarly, chloro-analogues could be synthesized through chlorination reactions, for example, using N-chlorosuccinimide (NCS) as the chlorine source. The resulting chloro-derivative would also be amenable to various cross-coupling reactions, further expanding its synthetic utility.
The presence of multiple halogen atoms with different reactivities on the same aromatic ring can allow for sequential and selective cross-coupling reactions, providing a powerful strategy for the divergent synthesis of a library of complex molecules from a single halogenated intermediate.
While comparative studies of the biological activities of bromo- and chloro-analogues of this compound are not specifically available, studies on other halogenated phenylacetic acid derivatives and related compounds provide valuable insights. For instance, a study on novel phenylacetic acid derivatives with a halogenated benzyl subunit evaluated them as aldose reductase inhibitors, indicating that halogenation can be a key factor in modulating enzyme inhibitory activity nih.gov.
In the context of antimicrobial activity, the presence of halogens is often associated with enhanced potency. A study on flavonoid derivatives demonstrated that the presence of chlorine or bromine atoms had a significant effect on their antimicrobial properties against pathogenic bacteria nih.govnih.gov. For example, 6-chloro-8-nitroflavone showed potent inhibitory activity against several pathogenic bacterial strains nih.gov. Another study on a phenylacetic acid derivative, diclofenac, investigated its activity against Vibrio cholerae, suggesting the potential of this class of compounds in combating bacterial resistance antibiotics-chemotherapy.ru.
The differential effects of bromine versus chlorine substitution can be attributed to several factors, including:
Size and Polarizability: Bromine is larger and more polarizable than chlorine, which can lead to different steric interactions and van der Waals forces with biological targets.
Electronegativity and Lipophilicity: Chlorine is more electronegative than bromine, which can influence the electronic distribution within the molecule. Both halogens increase the lipophilicity of the compound, which can affect its ability to cross cell membranes.
Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction that can play a role in ligand-receptor binding. The strength of this interaction differs between the two halogens.
A comparative study of the bromo- and chloro-analogues of this compound would be necessary to elucidate the specific impact of each halogen on a particular biological activity. Such studies would involve synthesizing the respective derivatives and evaluating them in a panel of biological assays, such as antimicrobial, anti-inflammatory, or enzyme inhibition assays. The data obtained would be crucial for establishing structure-activity relationships (SAR) and guiding the design of more potent and selective therapeutic agents.
Conjugation to Peptides and Other Biomolecules
The functional groups of this compound, particularly its carboxylic acid moiety, allow for its covalent attachment to peptides and other biomolecules. This conjugation is pivotal for applications where the phenylacetic acid derivative is used to modify the properties of the biomolecule or to act as a linker for further functionalization.
Linker Chemistry for Solid-Phase Synthesis
In solid-phase peptide synthesis (SPPS), linkers are crucial molecules that connect the growing peptide chain to the insoluble resin support. The choice of linker dictates the conditions under which the peptide can be cleaved from the resin. Phenylacetic acid derivatives are foundational structures for various linkers. While direct application of this compound as a standard linker is not extensively documented, a closely related compound, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, has been synthesized and evaluated as a novel linker for solid-phase synthesis. nih.gov This highlights the utility of the fluorinated phenoxyacetic acid scaffold in this context.
The core structure of this compound can be adapted for use as a linker. The carboxylic acid group provides the point of attachment for the first amino acid of the peptide. The phenyl ring can be further functionalized to attach to the solid support. For instance, a hydroxymethyl group can be introduced to the phenyl ring, which can then be esterified to a resin, a common strategy for linker attachment.
The stability of the bond between the linker and the peptide is paramount during the synthesis, while allowing for cleavage under specific conditions at the end of the synthesis. The presence of the fluorine atom and the methoxy group on the phenyl ring of this compound can influence the acid lability of the linker, potentially allowing for milder cleavage conditions compared to standard linkers. For example, a peptide synthesized on a linker derived from a related fluorinated phenoxyacetic acid could be cleaved using 20% trifluoroacetic acid (TFA) in dichloromethane, which are milder conditions than those required for some traditional linkers. nih.gov
Table 1: Comparison of Cleavage Conditions for Different Linker Types
| Linker Type | Common Cleavage Reagent | Cleavage Condition | Reference |
| Merrifield | HF | Strong Acid | combichemistry.com |
| Wang | TFA | Moderate Acid | combichemistry.com |
| Rink Amide | TFA | Moderate Acid | --- |
| Fluorinated Phenoxyacetic Acid Derivative | 20% TFA in CH₂Cl₂ | Mild Acid | nih.gov |
Bio-conjugation Strategies
The covalent attachment of this compound to peptides and other biomolecules, such as proteins or amino-functionalized probes, is a key strategy for modifying their properties. The primary method for this conjugation involves the activation of the carboxylic acid group of this compound to make it reactive towards nucleophilic groups on the biomolecule, typically the ε-amino group of lysine residues or the N-terminal α-amino group.
Common carboxylic acid activation methods are suitable for this compound. These include:
Carbodiimide Activation: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids. In the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS), a more stable active ester is formed, which then reacts with the amine on the biomolecule to form a stable amide bond. This two-step process helps to minimize side reactions.
Active Ester Formation: The carboxylic acid can be pre-activated to form an active ester, such as an NHS ester or a pentafluorophenyl (PFP) ester. These active esters can be purified and then reacted with the biomolecule in a separate step.
Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). However, this method is generally less suitable for bioconjugation due to the harsh conditions and potential for side reactions with sensitive biomolecules.
The choice of bioconjugation strategy depends on the nature of the biomolecule and the desired properties of the conjugate. For instance, when conjugating to a complex protein, the milder conditions offered by carbodiimide activation with NHS are often preferred to maintain the protein's tertiary structure and biological activity.
Fluorescent Labeling and Probe Development
The development of fluorescent probes from this compound allows for the visualization and tracking of its interactions with biological systems. This involves the synthesis of fluorescent derivatives and their application in imaging and assays.
Synthesis of Fluorescent Derivatives
To render this compound fluorescent, a fluorophore must be covalently attached to its structure. The most straightforward approach is to utilize the carboxylic acid functionality. This can be achieved by forming an amide or ester linkage with a fluorescent molecule that contains a primary amine or hydroxyl group, respectively.
Common Fluorescent Labels for Carboxylic Acids:
| Fluorophore Class | Reactive Group on Fluorophore | Resulting Linkage |
| Coumarins | Amine, Hydroxyl | Amide, Ester |
| Fluoresceins | Amine (e.g., FITC) | Amide |
| Rhodamines | Amine (e.g., TRITC) | Amide |
| Cyanine Dyes | Amine | Amide |
The synthesis would typically involve the activation of the carboxylic acid of this compound using standard coupling agents like EDC/NHS, followed by reaction with the amino or hydroxyl group of the fluorophore.
Alternatively, the phenyl ring of this compound could be further functionalized to introduce a group suitable for attaching a fluorophore. However, this approach is more synthetically complex. The intrinsic fluorescence of the this compound moiety itself is expected to be weak and in the ultraviolet region, necessitating the attachment of a dedicated fluorophore for applications in biological imaging which typically require visible light excitation and emission.
Applications in Biological Imaging and Assays
Once a fluorescent derivative of this compound is synthesized, it can be employed as a probe in various biological imaging and assay formats. nih.gov The specific applications would depend on the biological activity of the parent compound and the properties of the attached fluorophore.
Potential applications include:
Cellular Uptake and Distribution Studies: A fluorescently labeled version of the compound can be used to visualize its uptake into living cells and its subcellular localization using fluorescence microscopy. The fluorine and methoxy substituents on the phenyl ring may influence the compound's lipophilicity and membrane permeability, which in turn would affect its cellular distribution.
Target Identification and Engagement Assays: If this compound is known to bind to a specific protein or enzyme, a fluorescent derivative could be used in assays to quantify this interaction. For example, fluorescence polarization or FRET-based assays could be developed to screen for inhibitors of this interaction.
High-Throughput Screening: Fluorescent probes are amenable to high-throughput screening formats, allowing for the rapid testing of large compound libraries for their ability to modulate the activity or binding of the labeled molecule.
The choice of fluorophore is critical and will depend on the specific application, including the desired excitation and emission wavelengths, photostability, and environmental sensitivity.
Chiral Derivatization Reagents for Enantioseparation
Chiral derivatization is a powerful technique used in analytical chemistry to separate enantiomers. wikipedia.org This is achieved by reacting a racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques such as HPLC or GC. nih.govlibretexts.org
For this compound to be used as a chiral derivatizing agent, it must first be resolved into its individual enantiomers, (R)-2-Fluoro-4-methoxyphenylacetic acid and (S)-2-Fluoro-4-methoxyphenylacetic acid. The resolution of racemic carboxylic acids is a well-established process, often involving the formation of diastereomeric salts with a chiral base, such as a chiral amine (e.g., (R)-1-phenylethylamine), followed by fractional crystallization. pharmtech.com
Once obtained in an enantiomerically pure form, (R)- or (S)-2-Fluoro-4-methoxyphenylacetic acid could be used to derivatize racemic mixtures of chiral alcohols or amines. The reaction would involve the formation of a diastereomeric ester or amide, respectively.
Table 2: Potential Chiral Derivatization Reactions with Enantiopure this compound
| Racemic Analyte | Chiral Derivatizing Agent | Product | Separation Technique |
| Chiral Alcohol (R/S-ROH) | (R)-2-Fluoro-4-methoxyphenylacetic acid | Diastereomeric Esters (R,R and R,S) | HPLC, GC |
| Chiral Amine (R/S-RNH₂) | (R)-2-Fluoro-4-methoxyphenylacetic acid | Diastereomeric Amides (R,R and R,S) | HPLC, GC |
The presence of the fluorine atom could be advantageous in this application. The ¹⁹F nucleus is NMR-active, and the resulting diastereomers may exhibit distinct ¹⁹F NMR signals, providing an additional method for determining enantiomeric excess. This is analogous to the use of Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), where the trifluoromethyl group's ¹⁹F NMR signal is used for this purpose. While this compound is not as extensively studied as Mosher's acid, the principle remains the same. The choice of a suitable chiral derivatizing agent is critical for achieving good separation of the resulting diastereomers. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Activities
While direct research into the biological effects of 2-Fluoro-4-methoxyphenylacetic acid is still emerging, the study of structurally similar compounds provides a fertile ground for predicting its potential therapeutic applications. The exploration of derivatives and analogs of this compound is a key area of future research, with the potential to uncover novel biological activities.
For instance, derivatives of similar fluorinated phenylpropanoic acids have shown notable anti-inflammatory properties. A study on 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, a related compound, demonstrated significant anti-inflammatory activity with reduced gastric ulcerogenic effects compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov This suggests that this compound could serve as a valuable scaffold for the development of new anti-inflammatory agents with improved safety profiles.
Furthermore, the isostere 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide and its derivatives have been synthesized and evaluated for their antitubercular activities. Several of these compounds exhibited potent activity against Mycobacterium tuberculosis, including rifampin-resistant strains. nih.govmdpi.com This highlights the potential for developing derivatives of this compound as novel treatments for tuberculosis.
The investigation of fluorinated nucleoside analogs also offers intriguing possibilities. The synthesis of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides has yielded compounds with potent antiviral and antitumor activities. nih.gov These findings suggest that incorporating the this compound moiety into nucleoside structures could lead to the discovery of new antiviral and anticancer agents.
Future research will likely focus on synthesizing a library of derivatives of this compound and screening them for a wide range of biological activities, including but not limited to anti-inflammatory, antimicrobial, antiviral, and anticancer effects.
Advanced Material Science Applications (e.g., polymers, coatings, electronic materials)
The unique combination of a fluorinated aromatic ring and a carboxylic acid group in this compound makes it an interesting candidate for applications in material science. While specific research in this area is yet to be published, the properties of its constituent parts suggest several potential avenues for exploration.
The presence of the fluorine atom can impart desirable properties to polymers, such as enhanced thermal stability, chemical resistance, and low surface energy. Therefore, this compound could potentially be used as a monomer or an additive in the synthesis of high-performance polymers for specialized coatings and materials.
In the realm of electronic materials, organic molecules are increasingly being investigated for their use in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The methoxy (B1213986) and fluoro substituents on the phenyl ring of this compound can influence the electronic properties of the molecule, making it a potential building block for novel organic electronic materials. bldpharm.com
Future research in this area would involve the synthesis and characterization of polymers and other materials incorporating this compound to evaluate their physical and chemical properties for various advanced applications.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and this compound is a compound that could benefit from these technologies. nih.govnih.gov AI and ML algorithms can be used to predict the biological activities of novel compounds, optimize their structures for improved efficacy and safety, and identify promising candidates for further development. youtube.comyoutube.com
In the context of this compound, AI and ML could be employed in several ways:
Predictive Modeling: Machine learning models can be trained on existing data for similar compounds to predict the potential biological activities of new derivatives of this compound. This can help to prioritize which compounds to synthesize and test, saving time and resources.
De Novo Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with desired properties. nih.gov These models can explore a vast chemical space to identify compounds with high predicted activity and favorable drug-like properties.
QSAR Analysis: Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand the relationship between the chemical structure of this compound derivatives and their biological activity. This can provide valuable insights for designing more potent and selective compounds.
The integration of AI and ML into the research and development of this compound and its analogs has the potential to accelerate the discovery of new drugs with improved therapeutic profiles. youtube.com
Nanotechnology-Based Delivery Systems for Therapeutics
Should derivatives of this compound demonstrate significant therapeutic potential, nanotechnology-based delivery systems could play a crucial role in enhancing their efficacy and minimizing potential side effects. Nanoparticles can be engineered to encapsulate drugs, protecting them from degradation in the body and delivering them specifically to the target site of action.
Various types of nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, could be explored for the delivery of therapeutic agents derived from this compound. The choice of nanoparticle would depend on the specific physicochemical properties of the drug and the desired therapeutic outcome.
For example, if a derivative is developed as an anticancer agent, it could be encapsulated in nanoparticles that are targeted to tumor cells, thereby increasing the concentration of the drug at the tumor site while reducing its exposure to healthy tissues. This targeted delivery approach can lead to improved treatment efficacy and a reduction in systemic toxicity.
Future research in this area would involve the formulation and characterization of various nanoparticle-based delivery systems for promising derivatives of this compound and the evaluation of their in vitro and in vivo performance.
Sustainable Synthesis and Industrial Scale-Up Considerations
As research into the potential applications of this compound progresses, the development of sustainable and scalable synthesis methods will become increasingly important. Green chemistry principles will be crucial in designing environmentally friendly and economically viable manufacturing processes.
Current laboratory-scale synthesis of similar compounds often involves multi-step procedures. For instance, the preparation of the related compound 2-fluoro-4-methoxyacetophenone has been described, which could be a precursor to the target acid. google.com The synthesis of methoxyphenylacetic acid itself has been approached through methods such as the hydrolysis of methoxybenzyl cyanide. google.com Another potential route could involve the modification of 2-fluoro-4-methoxyaniline. orgsyn.org
Future efforts in this area will likely focus on:
Developing more efficient synthetic routes: This could involve the use of novel catalysts, one-pot reactions, and flow chemistry to reduce the number of steps, improve yields, and minimize waste.
Utilizing greener solvents and reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key aspect of sustainable chemistry.
Optimizing reaction conditions: Fine-tuning parameters such as temperature, pressure, and reaction time can lead to improved efficiency and reduced energy consumption.
Ensuring scalability: The developed synthesis methods must be amenable to large-scale production to meet potential future demand for the compound or its derivatives.
By addressing these considerations early in the research and development process, the path to potential commercialization of products based on this compound can be made more sustainable and economically feasible.
Q & A
How can researchers verify the purity of 2-Fluoro-4-methoxyphenylacetic acid after synthesis?
Classification: Basic
Methodological Answer:
Purity assessment typically employs reverse-phase HPLC coupled with UV detection (e.g., C18 column, acetonitrile/water mobile phase). Calibration against a certified reference standard (CAS 883531-28-0, if available) is critical. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy should confirm structural integrity, with <sup>19</sup>F NMR being particularly useful for detecting fluorinated impurities .
What precautions are necessary for handling this compound in laboratory settings?
Classification: Basic
Methodological Answer:
Avoid exposure to heat (>25°C) and moisture to prevent decomposition . Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation . Incompatible with strong oxidizing agents (e.g., HNO3)—store separately in inert conditions .
How can conflicting spectral data (e.g., NMR shifts) for fluorinated derivatives be resolved?
Classification: Advanced
Methodological Answer:
Discrepancies in <sup>1</sup>H/<sup>13</sup>C NMR data may arise from solvent effects or tautomerism. Validate assignments using 2D NMR (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations). Cross-referencing with fluorinated analogs (e.g., 3-Fluoro-4-methoxyphenylacetic acid, CAS 452-14-2) can clarify ambiguities .
What strategies optimize the synthesis of this compound to minimize byproducts?
Classification: Advanced
Methodological Answer:
Employ kinetic control via low-temperature Friedel-Crafts acylation or Suzuki-Miyaura coupling for regioselective fluorination. Monitor reaction progress using TLC or in-situ IR spectroscopy. Purify intermediates via recrystallization (e.g., ethyl acetate/hexane) to reduce halogenated side products .
How should researchers address gaps in toxicological data for fluorinated phenylacetic acids?
Classification: Advanced
Methodological Answer:
When SDS data are unavailable (e.g., acute toxicity ), conduct tiered assessments:
In silico: Use QSAR models (e.g., OECD Toolbox) to predict toxicity endpoints.
In vitro: Perform cytotoxicity assays (e.g., MTT on HepG2 cells) and Ames tests for mutagenicity.
In vivo: Follow OECD 423 guidelines for acute oral toxicity in rodent models.
Which analytical techniques are most effective for detecting degradation products of this compound?
Classification: Basic
Methodological Answer:
High-resolution LC-MS/MS (e.g., Q-TOF) identifies degradation products by mass fragmentation patterns. For fluorinated metabolites, employ <sup>19</sup>F NMR to track defluorination or hydroxylation. Accelerated stability studies (40°C/75% RH for 6 months) simulate long-term degradation .
What are the key considerations for scaling up the synthesis of this compound?
Classification: Advanced
Methodological Answer:
Optimize reaction parameters via Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature). Use flow chemistry for exothermic steps to improve safety and yield. Validate scalability using kilo-lab reactors with in-line PAT (Process Analytical Technology) monitoring .
How can hygroscopicity impact experimental reproducibility, and how is it managed?
Classification: Basic
Methodological Answer:
Hygroscopicity can alter stoichiometry in moisture-sensitive reactions. Store the compound in desiccators with silica gel or molecular sieves. Pre-dry the compound under vacuum (40°C, 24 hrs) before use. Confirm water content via Karl Fischer titration .
What role does this compound play in medicinal chemistry research?
Classification: Basic
Methodological Answer:
It serves as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents. The fluorine atom enhances metabolic stability, while the methoxy group modulates lipophilicity. Derivatives are synthesized via amide coupling or esterification for structure-activity relationship (SAR) studies .
How can computational modeling predict the reactivity of fluorinated aromatic acids?
Classification: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine substitution on aromatic electrophilic substitution. Molecular docking simulations assess binding affinity to target enzymes (e.g., cyclooxygenase). Compare results with experimental kinetic data to validate predictions .
What experimental controls are essential when studying enzymatic interactions with this compound?
Classification: Advanced
Methodological Answer:
Include negative controls (enzyme-free assays) and competitive inhibitors to confirm specificity. Use fluorinated analogs (e.g., 4-Fluoro-D-phenylglycine, CAS 93939-74-3) to isolate electronic effects. Monitor pH stability (4.0–7.4) to prevent acid-catalyzed hydrolysis during assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
